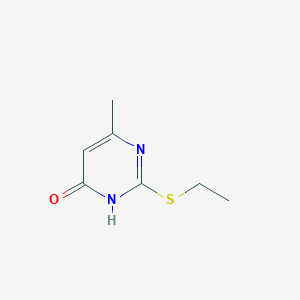

4-Pyrimidinol, 2-(ethylthio)-6-methyl-

CAS No.: 3019-18-9

Cat. No.: VC2901340

Molecular Formula: C7H10N2OS

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3019-18-9 |

|---|---|

| Molecular Formula | C7H10N2OS |

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | 2-ethylsulfanyl-4-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C7H10N2OS/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10) |

| Standard InChI Key | GWLLWUMNUBVQDE-UHFFFAOYSA-N |

| SMILES | CCSC1=NC(=CC(=O)N1)C |

| Canonical SMILES | CCSC1=NC(=CC(=O)N1)C |

Introduction

Physical and Chemical Properties

| Property | 4-Pyrimidinol | 4-Pyrimidinol, 2-(ethylthio)-6-methyl- | 6-Amino-2,5-dimethyl-4-pyrimidinol |

|---|---|---|---|

| Molecular Formula | C₄H₄N₂O | Variable | C₆H₉N₃O |

| Melting Point | 163-167°C | Not documented | Not documented |

| LogP | -1.12 | Expected higher than 4-Pyrimidinol | Not documented |

| Storage Recommendations | 2-8°C | Not documented | Not documented |

Chemical Reactivity

The chemical reactivity of 4-Pyrimidinol, 2-(ethylthio)-6-methyl- is largely determined by its functional groups and their positions on the pyrimidine ring. The compound can undergo various chemical reactions, particularly through its ethylthio group, which exhibits significant reactivity. This reactivity makes the compound suitable for generating a variety of derivatives with potential biological activities.

The ethylthio group can participate in oxidation reactions, alkylation, and nucleophilic substitution processes. Additionally, the hydroxyl group at position 4 can serve as a site for further functionalization through esterification or etherification reactions.

Synthesis Methods

Common Synthetic Routes

The synthesis of 4-Pyrimidinol, 2-(ethylthio)-6-methyl- can be accomplished through various chemical methods, typically involving the modification of existing pyrimidine derivatives. A common synthetic pathway involves the reaction of 2-chloro-6-methyl-4-pyrimidinol with ethylthiol under basic conditions.

This nucleophilic substitution reaction typically proceeds as follows:

-

The 2-chloro-6-methyl-4-pyrimidinol starting material is prepared

-

Reaction with ethylthiol (ethanethiol) is performed in an aqueous medium

-

Basic conditions facilitate the substitution of the chlorine atom with the ethylthio group

-

The reaction is typically conducted at elevated temperatures (80-100°C) to ensure complete conversion

Reaction Conditions and Optimization

The synthesis reaction is usually performed in an aqueous medium at elevated temperatures (around 80-100°C) to ensure complete conversion and high yield. The resulting product can be isolated and purified through recrystallization or chromatography techniques.

Table 2: Synthesis Parameters for 4-Pyrimidinol, 2-(ethylthio)-6-methyl-

| Parameter | Details |

|---|---|

| Starting Materials | 2-chloro-6-methyl-4-pyrimidinol, Ethylthiol |

| Reaction Medium | Aqueous medium |

| Temperature | 80-100°C |

| Catalyst/Base | Basic conditions (e.g., sodium hydroxide or potassium carbonate) |

| Purification Methods | Recrystallization or chromatography |

Similar synthetic approaches have been documented for related compounds such as 4,6-Dichloro-2-(methylthio)pyrimidine, which serves as a useful comparison for understanding the reactivity of halogenated pyrimidines with thiol compounds .

Applications and Uses

Pharmaceutical Research

4-Pyrimidinol, 2-(ethylthio)-6-methyl- has significant applications in medicinal chemistry, where it serves as an intermediate in the synthesis of more complex molecules. The pyrimidine scaffold is a privileged structure in drug discovery, appearing in various approved pharmaceuticals and investigational compounds.

The compound's unique configuration allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis aimed at developing novel bioactive compounds. Derivatives of pyrimidinols have been explored for various therapeutic applications, including:

-

Antimicrobial agents

-

Anti-inflammatory compounds

-

Antiviral therapeutics

-

Anticancer drug candidates

Synthetic Utility

The reactivity of the ethylthio group in 4-Pyrimidinol, 2-(ethylthio)-6-methyl- allows for further functionalization, making this compound suitable for generating a variety of derivatives that can be explored for biological activity. These derivatives can be designed to target specific biological pathways or receptors, expanding the potential therapeutic applications of compounds based on this scaffold.

Table 3: Potential Chemical Transformations of 4-Pyrimidinol, 2-(ethylthio)-6-methyl-

| Reactive Site | Potential Reaction | Resulting Derivative |

|---|---|---|

| Ethylthio Group | Oxidation | Sulfoxide or sulfone derivatives |

| Ethylthio Group | Displacement | Amino, alkoxy, or thio derivatives |

| Hydroxyl Group | Etherification | Alkoxy derivatives |

| Hydroxyl Group | Esterification | Ester derivatives |

| Pyrimidine Ring | C-H Functionalization | C-substituted derivatives |

Biological Activity and Mechanisms

Structure-Activity Relationships

Structure-activity relationship studies of pyrimidinol derivatives have shown that the nature and position of substituents significantly influence their biological activities. For 4-Pyrimidinol, 2-(ethylthio)-6-methyl-, the presence of the ethylthio group at position 2 and the methyl group at position 6 likely confers unique biological properties compared to other pyrimidinol derivatives.

Data regarding specific targets or pathways affected by this compound remains an area for further investigation. Comparative studies with structurally related compounds such as 6-amino-2,5-dimethyl-4-pyrimidinol or 6-amino-2-(4-methyl-1-piperazinyl)-4-pyrimidinol could provide insights into the structure-activity relationships of this class of compounds.

Research Challenges and Future Directions

Current Research Limitations

Several challenges exist in the comprehensive characterization and application of 4-Pyrimidinol, 2-(ethylthio)-6-methyl-:

-

Limited published data on physical properties such as solubility, stability, and spectroscopic characteristics

-

Incomplete understanding of specific biological targets and mechanisms

-

Need for optimized and scalable synthetic methods

Relevant data on solubility and stability should be confirmed through empirical studies to facilitate the compound's application in various research contexts.

Future Research Directions

Future research on 4-Pyrimidinol, 2-(ethylthio)-6-methyl- may focus on:

-

Comprehensive characterization of physical and spectroscopic properties

-

Development of improved synthetic routes with higher yields and purity

-

Exploration of novel derivatives with enhanced biological activities

-

Investigation of specific biological targets and mechanisms of action

-

Application in combinatorial chemistry for drug discovery programs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume